molecular formula C15H9NO4 B12916063 4,9-Acridinedicarboxylic acid CAS No. 27574-29-4

4,9-Acridinedicarboxylic acid

Katalognummer: B12916063
CAS-Nummer: 27574-29-4
Molekulargewicht: 267.24 g/mol
InChI-Schlüssel: DOZKPGOIZJCCHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,9-Acridinedicarboxylic acid is a chemical compound belonging to the acridine family Acridines are heterocyclic organic compounds containing a nitrogen atom within a three-ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Acridinedicarboxylic acid typically involves the reaction of acridine derivatives with carboxylating agents. One common method is the oxidation of acridine-4,9-dicarboxaldehyde using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: 4,9-Acridinedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form acridine-4,9-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: Acridine-4,9-dicarboxylic acid derivatives.

    Reduction: Acridine-4,9-dicarbinol or acridine-4,9-dicarbaldehyde.

    Substitution: Halogenated acridine derivatives.

Wissenschaftliche Forschungsanwendungen

4,9-Acridinedicarboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,9-Acridinedicarboxylic acid involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The compound targets specific molecular pathways involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its dual carboxylic acid groups, which enhance its ability to form stable complexes with DNA. This property makes it particularly valuable in genetic and cancer research, where DNA interaction is crucial .

Eigenschaften

CAS-Nummer

27574-29-4

Molekularformel

C15H9NO4

Molekulargewicht

267.24 g/mol

IUPAC-Name

acridine-4,9-dicarboxylic acid

InChI

InChI=1S/C15H9NO4/c17-14(18)10-6-3-5-9-12(15(19)20)8-4-1-2-7-11(8)16-13(9)10/h1-7H,(H,17,18)(H,19,20)

InChI-Schlüssel

DOZKPGOIZJCCHC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.